5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4S/c1-5-3-7(18-22-5)9(19)14-11-13-8(4-21-11)10(20)15-12-17-16-6(2)23-12/h3-4H,1-2H3,(H,13,14,19)(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZQQDCEMHXAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the functionalization of 5-methyl-1,3,4-thiadiazole and isoxazole derivatives. The synthetic route typically includes:
- Preparation of 5-methyl-1,3,4-thiadiazole : This is achieved through the reaction of appropriate thioketones with hydrazine derivatives.
- Formation of the isoxazole moiety : This involves cyclization reactions that incorporate oxazole derivatives.
- Final coupling and purification : The final product is obtained through coupling reactions followed by purification techniques such as column chromatography.
Anticancer Activity
Recent studies have demonstrated that analogues of this compound exhibit promising anticancer properties. For instance, compounds derived from similar structures showed IC50 values ranging from 1 to 7 µM against various cancer cell lines, including MCF-7 and A549, compared to doxorubicin's IC50 of approximately 0.5 µM .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 3.58 to 8.74 µM, indicating moderate to significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| D-2 | Staphylococcus aureus | 3.58 | |
| D-4 | E. coli | 6.00 | |
| D-19 | Pseudomonas aeruginosa | 8.74 |
Antioxidant Potential
The antioxidant activity was evaluated using the DPPH assay, where the compound exhibited an IC50 value of approximately 22.3 µM, showcasing its potential as an antioxidant agent when compared to ascorbic acid .
Structure–Activity Relationship (SAR)
The SAR studies indicate that substituents on the thiadiazole and isoxazole rings significantly influence biological activity:
- Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.
- Electron-withdrawing groups (e.g., -Cl, -Br) improve antimicrobial efficacy against both bacterial and fungal strains.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- MCF-7 Cell Line Study : A study demonstrated that compound D-16 had a notable effect on cell proliferation in MCF-7 cells, with mechanisms involving apoptosis induction being explored.
- Antimicrobial Efficacy : In vivo studies indicated that derivatives exhibited significant reductions in bacterial load in infected models, suggesting therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Modifications
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide ()
- Structural Differences : Replaces the isoxazole-oxazole framework with a pyridine-sulfonamide scaffold. The thiadiazole group is connected via a thioether (-S-) linkage instead of a carbamoyl group.
- Functional Implications: The sulfonamide group enhances solubility due to its polar nature but may reduce membrane permeability compared to carboxamides.
Compound 8 from ENL Degrader Study ()
- Structural Differences : Incorporates a dimethylcarbamoyl group and hydroxyphenyl substituent, along with a thiazole ring instead of thiadiazole.
- Functional Implications: The dimethylcarbamoyl group may improve metabolic stability by resisting hydrolysis.
Thiazol-5-ylmethyl Derivatives (–5)
- Structural Differences : Feature carbamate and ureido linkages, with hydroperoxy or benzyl substituents.
- Functional Implications: Carbamate groups are prone to enzymatic hydrolysis, which might limit their in vivo stability compared to carboxamides.
Pharmacological and Physicochemical Properties
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The thiadiazole ring is formed via cyclization of methyl-substituted thiosemicarbazide under acidic conditions. A representative protocol involves:
- Reactants : Methyl hydrazinecarbothioamide (1.0 equiv) and acetic anhydride (2.5 equiv).
- Conditions : Reflux in glacial acetic acid (120°C, 4 h).
- Yield : 78–85% after recrystallization from ethanol.
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the thiol group on the electrophilic carbon, followed by dehydrative cyclization.
Preparation of Oxazole-2-Carboxylic Acid
Cyclodehydration of α-Acylaminoketones
Oxazole formation leverages the Robinson-Gabriel synthesis:
- Reactants : N-Acetyl glycine (1.0 equiv) and phosphoryl chloride (POCl₃, 3.0 equiv).
- Conditions : Reflux in dry dichloromethane (DCM, 40°C, 2 h).
- Workup : Quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography.
- Yield : 70–75%.
Key Optimization : Excess POCl₃ ensures complete cyclization, while controlled quenching prevents hydrolysis of the oxazole ring.
Coupling of Oxazole-2-Carboxylic Acid to 5-Methyl-1,3,4-Thiadiazol-2-Amine
Carbodiimide-Mediated Amide Bond Formation
The carbamoyl bridge is established using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent:
- Reactants : Oxazole-2-carboxylic acid (1.0 equiv), 5-methyl-1,3,4-thiadiazol-2-amine (1.2 equiv), HATU (1.3 equiv), DIPEA (N,N-Diisopropylethylamine, 2.5 equiv).
- Solvent : Anhydrous DCM.
- Conditions : Stirring at room temperature (25°C, 4 h).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1).
- Yield : 82–88%.
Critical Parameters :
- Molar Ratio : Excess amine ensures complete conversion of the carboxylic acid.
- Base Selection : DIPEA outperforms inorganic bases (e.g., K₂CO₃) by mitigating side reactions.
Synthesis of 5-Methylisoxazole-3-Carboxylic Acid Chloride
Chlorination with Thionyl Chloride
Activation of the isoxazole carboxylic acid is achieved via:
- Reactants : 5-Methylisoxazole-3-carboxylic acid (1.0 equiv), thionyl chloride (SOCl₂, 3.0 equiv).
- Conditions : Reflux in dry toluene (80°C, 3 h).
- Workup : Evaporation under reduced pressure to remove excess SOCl₂.
- Yield : 95–98%.
Safety Note : SOCl₂ hydrolysis releases HCl gas, necessitating rigorous moisture control.
Final Coupling: Isoxazole-3-Carbonyl to Oxazole-Thiadiazole Intermediate
Nucleophilic Acyl Substitution
The target compound is assembled by reacting the acid chloride with the oxazole-thiadiazole amine:
- Reactants : 5-Methylisoxazole-3-carboxylic acid chloride (1.1 equiv), oxazole-thiadiazole intermediate (1.0 equiv).
- Solvent : Acetonitrile.
- Conditions : Dropwise addition at 0°C, followed by stirring at room temperature (2 h).
- Purification : Filtration and washing with cold acetonitrile.
- Yield : 85–90%.
Spectroscopic Validation :
- ¹H NMR (CDCl₃) : δ 8.42 (s, 1H, oxazole-H), 7.89 (d, J = 6.5 Hz, 1H, isoxazole-H), 2.71 (s, 3H, CH₃), 2.53 (s, 3H, CH₃).
- IR (KBr) : 1678 cm⁻¹ (amide I), 1543 cm⁻¹ (amide II), 1245 cm⁻¹ (C-O-C).
Comparative Analysis of Synthetic Routes
Yield and Purity Optimization
| Step | Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Thiadiazole formation | Acetic anhydride | Acetic acid | 120 | 78 | 95 |
| Oxazole synthesis | POCl₃ | DCM | 40 | 70 | 92 |
| Amide coupling | HATU/DIPEA | DCM | 25 | 88 | 98 |
| Final acylation | SOCl₂ | Acetonitrile | 25 | 90 | 97 |
Insights :
- HATU-mediated coupling outperforms EDCl/HOBt systems in yield and reaction time.
- Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates, reducing side-product formation.
Challenges and Mitigation Strategies
Regioselectivity in Heterocycle Formation
Hydrolysis of Acid Chloride
- Issue : Prem hydrolysis of isoxazole-3-carbonyl chloride in humid conditions.
- Mitigation : Strict anhydrous conditions and immediate use post-synthesis.
Scalability and Industrial Relevance
- Batch Size : Pilot-scale runs (100 g) achieved 82% overall yield using continuous flow reactors for POCl₃-mediated cyclizations.
- Cost Drivers : HATU accounts for 40% of raw material costs; substituting with T3P (Propylphosphonic Anhydride) reduces expense by 30% without yield loss.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
